molecular formula C9H5F2N B1457585 6,8-Difluoroisoquinoline CAS No. 1499818-92-6

6,8-Difluoroisoquinoline

Cat. No.: B1457585
CAS No.: 1499818-92-6
M. Wt: 165.14 g/mol
InChI Key: TUURPHCVSJQJIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-Difluoroisoquinoline is a fluorinated derivative of isoquinoline, a nitrogen-containing heteroaromatic compound. Isoquinolines are known for their presence in various natural alkaloids and their significant roles in pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Difluoroisoquinoline can be achieved through several methods:

    Direct Fluorination: This involves the direct introduction of fluorine atoms onto the isoquinoline ring.

    Cyclization of Pre-fluorinated Precursors: Another approach involves the cyclization of precursors that already contain fluorinated benzene rings.

    Simultaneous Installation:

Industrial Production Methods: Industrial production of this compound typically follows the direct fluorination route due to its efficiency and scalability. The process involves the use of large-scale fluorinating agents and reactors designed to handle the exothermic nature of fluorination reactions .

Chemical Reactions Analysis

6,8-Difluoroisoquinoline undergoes various chemical reactions, including:

Scientific Research Applications

6,8-Difluoroisoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-Difluoroisoquinoline in biological systems involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to enzymes and receptors, leading to increased biological activity. For example, in antimicrobial applications, it can inhibit DNA synthesis by stabilizing enzyme-DNA complexes, leading to cell death .

Comparison with Similar Compounds

6,8-Difluoroisoquinoline can be compared with other fluorinated isoquinolines and quinolines:

This compound stands out due to the specific positioning of its fluorine atoms, which imparts unique reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

6,8-difluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2N/c10-7-3-6-1-2-12-5-8(6)9(11)4-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUURPHCVSJQJIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C(C=C(C=C21)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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